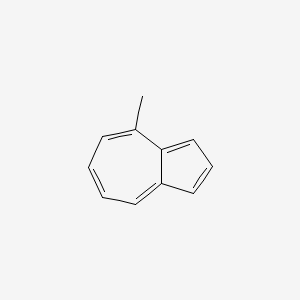

4-Methylazulene

Description

Structure

3D Structure

Properties

CAS No. |

17647-77-7 |

|---|---|

Molecular Formula |

C11H10 |

Molecular Weight |

142.20 g/mol |

IUPAC Name |

4-methylazulene |

InChI |

InChI=1S/C11H10/c1-9-5-2-3-6-10-7-4-8-11(9)10/h2-8H,1H3 |

InChI Key |

RVJUDUADOMIBMH-UHFFFAOYSA-N |

Canonical SMILES |

CC1=CC=CC=C2C1=CC=C2 |

Origin of Product |

United States |

Foundational & Exploratory

Spectroscopic Profile of 4-Methylazulene: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for 4-methylazulene, a key aromatic hydrocarbon of interest in various research and development fields. The information presented herein is compiled from established chemical literature and databases, offering a centralized resource for professionals engaged in the study and application of azulene derivatives.

Spectroscopic Data Summary

The following tables summarize the key quantitative data from Nuclear Magnetic Resonance (NMR), Infrared (IR), and Ultraviolet-Visible (UV-Vis) spectroscopy for this compound.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (Proton NMR) Spectroscopic Data

| Chemical Shift (δ) [ppm] | Multiplicity | Integration | Assignment |

| Data not available in search results |

¹³C NMR (Carbon-13 NMR) Spectroscopic Data

| Chemical Shift (δ) [ppm] | Assignment |

| Data not available in search results |

Note: Specific NMR data for this compound was not found in the provided search results. Data for the parent compound, azulene, is available and can serve as a reference. In CDCl₃, the proton chemical shifts for azulene are approximately δ 8.37 (t), 7.93 (d), 7.60 (t), and 7.18 (t) ppm. The carbon chemical shifts are approximately δ 140.1, 137.3, 136.9, 136.5, 122.7, and 117.9 ppm.[1]

Infrared (IR) Spectroscopy

| Wavenumber (cm⁻¹) | Intensity | Assignment |

| Data not available in search results |

Note: While specific IR data for this compound is not available, typical IR spectra of azulenes exhibit characteristic C-H stretching vibrations for the aromatic rings above 3000 cm⁻¹ and a complex fingerprint region below 1600 cm⁻¹ corresponding to C-C stretching and various bending modes within the bicyclic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

| Wavelength (λmax) [nm] | Molar Absorptivity (ε) [L·mol⁻¹·cm⁻¹] | Solvent |

| Data not available in search results |

Note: The UV-Vis spectrum of azulene and its derivatives is characterized by a series of absorption bands in the visible and ultraviolet regions, which are responsible for their distinct blue or violet color. The position and intensity of these bands are sensitive to substitution on the azulene core.

Experimental Protocols

The following sections detail generalized experimental methodologies for acquiring the spectroscopic data presented above. These protocols are based on standard laboratory practices for the analysis of aromatic organic compounds.

NMR Spectroscopy

Objective: To determine the chemical environment of the hydrogen and carbon atoms in the this compound molecule.

Methodology:

-

Sample Preparation: A solution of this compound is prepared by dissolving approximately 5-10 mg of the compound in a deuterated solvent (e.g., chloroform-d, CDCl₃). Tetramethylsilane (TMS) is typically added as an internal standard for chemical shift referencing (0 ppm).

-

Instrumentation: A high-field NMR spectrometer (e.g., 300 MHz or higher) is used to acquire the spectra.

-

¹H NMR Acquisition: The proton NMR spectrum is acquired using a standard pulse sequence. Key parameters include the spectral width, acquisition time, relaxation delay, and the number of scans to be averaged for a good signal-to-noise ratio.

-

¹³C NMR Acquisition: The carbon-13 NMR spectrum is typically acquired using a proton-decoupled pulse sequence to simplify the spectrum to single lines for each unique carbon atom. A larger number of scans is usually required for ¹³C NMR due to the lower natural abundance of the ¹³C isotope.

-

Data Processing: The raw data (Free Induction Decay - FID) is processed by applying a Fourier transform, followed by phase and baseline correction to obtain the final spectrum.

Experimental Workflow for NMR Spectroscopy

Caption: Workflow for obtaining and analyzing NMR spectra of this compound.

IR Spectroscopy

Objective: To identify the functional groups and vibrational modes present in the this compound molecule.

Methodology:

-

Sample Preparation: For a solid sample, a KBr pellet can be prepared by grinding a small amount of this compound with dry potassium bromide and pressing the mixture into a thin, transparent disk. Alternatively, a thin film can be cast from a volatile solvent onto a salt plate (e.g., NaCl or KBr).

-

Instrumentation: A Fourier-Transform Infrared (FTIR) spectrometer is used to record the spectrum.

-

Data Acquisition: A background spectrum of the empty sample holder (or pure KBr pellet) is first recorded. The sample is then placed in the infrared beam path, and the sample spectrum is acquired. The instrument measures the interference pattern of the infrared light, which is then mathematically converted into an absorbance or transmittance spectrum.

-

Data Processing: The final spectrum is typically presented as a plot of transmittance or absorbance versus wavenumber (cm⁻¹).

Experimental Workflow for IR Spectroscopy

Caption: Workflow for obtaining and analyzing IR spectra of this compound.

UV-Vis Spectroscopy

Objective: To determine the electronic absorption properties of this compound.

Methodology:

-

Sample Preparation: A dilute solution of this compound is prepared in a UV-transparent solvent (e.g., ethanol, hexane, or cyclohexane). The concentration is adjusted to ensure that the absorbance falls within the linear range of the instrument (typically between 0.1 and 1.0).

-

Instrumentation: A dual-beam UV-Vis spectrophotometer is used.

-

Data Acquisition: A cuvette containing the pure solvent is placed in the reference beam path, and a cuvette with the sample solution is placed in the sample beam path. The instrument scans a range of wavelengths in the ultraviolet and visible regions (e.g., 200-800 nm), measuring the absorbance at each wavelength.

-

Data Processing: The resulting spectrum is a plot of absorbance versus wavelength (nm). The wavelengths of maximum absorbance (λmax) are identified.

Experimental Workflow for UV-Vis Spectroscopy

Caption: Workflow for obtaining and analyzing UV-Vis spectra of this compound.

Synthesis and Characterization Reference

The synthesis of this compound has been reported in the chemical literature. A key early synthesis was described by Anderson, Nelson, and Tazuma in the Journal of the American Chemical Society in 1953.[2] This and subsequent synthetic procedures provide the material for spectroscopic characterization. Researchers requiring detailed synthetic protocols should refer to the primary literature.

Conclusion

This technical guide provides a framework for understanding the spectroscopic properties of this compound. While specific, experimentally-derived data for this compound were not available in the searched resources, this document outlines the expected spectral characteristics and provides standardized protocols for their acquisition and analysis. For definitive data, researchers are encouraged to consult the primary chemical literature where the synthesis and characterization of this compound are detailed. The provided workflows and comparative data for the parent azulene structure serve as a valuable resource for those working with this class of compounds.

References

An In-depth Technical Guide to 4-Methylazulene: Discovery and History

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of the discovery, history, and chemical properties of 4-Methylazulene, a significant member of the azulenoid class of aromatic compounds. This document details the seminal synthetic methodologies, including the historic Pfau-Plattner synthesis, and presents a compilation of its physical and spectroscopic data. The content is structured to serve as a valuable resource for researchers and professionals engaged in organic synthesis, medicinal chemistry, and materials science, offering insights into the fundamental characteristics and historical context of this intriguing molecule.

Introduction

Azulene, a bicyclic non-benzenoid aromatic hydrocarbon, has captivated chemists for over a century due to its striking blue color and unique electronic properties.[1] Unlike its colorless isomer naphthalene, azulene possesses a significant dipole moment and displays distinct reactivity patterns, making it a valuable scaffold in medicinal chemistry and materials science. Among its numerous derivatives, this compound (CAS No. 17647-77-7) represents a fundamental structure whose study has contributed to the broader understanding of azulenoid chemistry. This guide delves into the historical journey of this compound, from its initial synthesis to its characterization.

Discovery and Historical Synthesis

The history of this compound is intrinsically linked to the pioneering work on the parent azulene molecule. The first successful synthesis of the azulene skeleton was reported in 1939 by A. St. Pfau and Placidus Plattner.[1] Their innovative approach, now known as the Pfau-Plattner azulene synthesis, laid the groundwork for the preparation of a wide range of azulene derivatives, including 4-substituted analogs.

The Pfau-Plattner synthesis involves the ring enlargement of an indane derivative through the addition of a diazoacetic ester. This reaction proceeds through a series of steps including hydrolysis, dehydrogenation, and decarboxylation of the resulting acid to yield the final azulene core.[1] This seminal work was a significant breakthrough in organic synthesis, providing the first rational route to these novel aromatic systems.

The Pfau-Plattner Synthesis Pathway

The general synthetic strategy developed by Pfau and Plattner serves as the foundational method for accessing the this compound scaffold. The logical workflow for this synthesis is depicted below.

Figure 1. Logical workflow of the Pfau-Plattner azulene synthesis.

Physicochemical Properties of this compound

This compound is a blue solid at room temperature, a characteristic feature of the azulene chromophore. A summary of its key physical and chemical properties is presented in the table below.

| Property | Value |

| Chemical Formula | C₁₁H₁₀ |

| Molecular Weight | 142.197 g/mol |

| CAS Number | 17647-77-7 |

| Appearance | Blue solid |

| Ionization Energy | 7.33 ± 0.03 eV |

Table 1. Physicochemical properties of this compound.[2][3]

Spectroscopic Characterization

The structural elucidation and characterization of this compound rely heavily on modern spectroscopic techniques. The following sections detail the expected spectroscopic data based on the known properties of the azulene core and the influence of the methyl substituent.

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR Spectroscopy: The proton NMR spectrum of this compound is expected to show distinct signals for the aromatic protons on the five- and seven-membered rings, as well as a characteristic singlet for the methyl group protons. The chemical shifts are influenced by the unique electronic distribution within the azulene system.

¹³C NMR Spectroscopy: The carbon NMR spectrum will display signals corresponding to the eleven carbon atoms of the molecule. The chemical shifts of the ring carbons provide valuable information about the electron density at different positions within the aromatic system.

Ultraviolet-Visible (UV-Vis) Spectroscopy

The deep blue color of this compound is a result of its electronic transitions in the visible region of the electromagnetic spectrum. The UV-Vis spectrum of azulenes is characterized by several absorption bands, with the lowest energy absorption typically occurring in the range of 550-700 nm, which is responsible for the blue color.

Experimental Protocols

While the original literature from Pfau and Plattner provides the foundational principles, detailed modern experimental protocols are often adapted for improved yields and safety. A generalized experimental workflow for the synthesis of a substituted azulene, based on the historical context, is presented below.

Figure 2. Generalized experimental workflow for azulene synthesis.

Conclusion

This compound stands as a testament to the rich history of non-benzenoid aromatic chemistry. Its discovery through the elegant Pfau-Plattner synthesis opened up a new field of chemical exploration. The unique physicochemical and spectroscopic properties of this compound, rooted in its azulenoid structure, continue to make it and its derivatives subjects of interest in contemporary chemical research. This guide provides a foundational understanding of this important molecule, serving as a valuable resource for scientists and researchers in the field.

References

An In-depth Technical Guide to 4-Methylazulene Derivatives and Analogues: Synthesis, Biological Activity, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-methylazulene derivatives and their analogues, focusing on their synthesis, biological activities, and potential as therapeutic agents. The unique chemical structure of the azulene core, a bicyclic non-benzenoid aromatic hydrocarbon, imparts these compounds with distinct physicochemical properties that translate into a wide spectrum of pharmacological effects, including anti-inflammatory and anticancer activities. This document consolidates key findings from recent scientific literature, presenting quantitative data, detailed experimental methodologies, and visual representations of associated signaling pathways to facilitate further research and development in this promising area of medicinal chemistry.

Synthesis of this compound Derivatives

The synthesis of functionalized this compound derivatives often utilizes readily available precursors, with guaiazulene (7-isopropyl-1,4-dimethylazulene) being a prominent starting material due to its natural abundance and lower cost compared to azulene itself.[1] The reactivity of the methyl group at the C4 position provides a key handle for selective functionalization.

A common strategy involves the transformation of the C4-methyl group into an aldehyde, which then serves as a versatile building block for a variety of derivatives through reactions such as alkenylation, reduction, and condensation.[1]

Experimental Protocol: Synthesis of 7-Isopropyl-1-methylazulene-4-carbaldehyde from Guaiazulene

This protocol describes the synthesis of a key intermediate, 7-isopropyl-1-methylazulene-4-carbaldehyde, from guaiazulene.[1]

Materials:

-

Guaiazulene

-

Anhydrous N,N-Dimethylformamide (DMF)

-

N,N-dimethylformamide dimethyl acetal (DMFDMA)

-

Nitrogen gas

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

Under a nitrogen atmosphere, dissolve guaiazulene (1.0 equivalent) in degassed anhydrous DMF.

-

Add N,N-dimethylformamide dimethyl acetal (2.0 equivalents) to the solution.

-

Heat the reaction mixture to 140 °C and maintain for the appropriate reaction time (typically monitored by TLC).

-

After completion, cool the reaction mixture and dilute with water.

-

Extract the aqueous phase with dichloromethane (3 x volume of aqueous phase).

-

Combine the organic fractions and dry over anhydrous magnesium sulfate.

-

Filter the mixture and evaporate the solvent under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield the desired 7-isopropyl-1-methylazulene-4-carbaldehyde.

This aldehyde can be further modified. For instance, alkenylation can be achieved via a Horner-Wadsworth-Emmons reaction.

Experimental Protocol: Alkenylation of 7-Isopropyl-1-methylazulene-4-carbaldehyde

This protocol outlines a general procedure for the alkenylation of the synthesized aldehyde.[1]

Materials:

-

7-Isopropyl-1-methylazulene-4-carbaldehyde

-

Appropriate phosphonate reagent (e.g., diethyl (4-iodobenzyl)phosphonate)

-

Sodium hydride (NaH)

-

Anhydrous Tetrahydrofuran (THF)

-

Water (H₂O)

-

Dichloromethane (CH₂Cl₂)

-

Magnesium sulfate (MgSO₄)

-

Silica gel for column chromatography

Procedure:

-

To a solution of the phosphonate reagent in anhydrous THF, add sodium hydride at room temperature.

-

Stir the mixture for a specified time to allow for deprotonation.

-

Add a solution of 7-isopropyl-1-methylazulene-4-carbaldehyde in anhydrous THF to the reaction mixture.

-

Allow the reaction to proceed for a set time (e.g., 2 hours), monitoring by TLC.

-

Quench the reaction by adding water.

-

Extract the mixture with dichloromethane.

-

Dry the combined organic layers over magnesium sulfate, filter, and concentrate under reduced pressure.

-

Purify the residue by column chromatography to obtain the desired alkenylazulene derivative.

Biological Activities and Quantitative Data

This compound derivatives and their analogues have demonstrated a range of biological activities, with anti-inflammatory and anticancer properties being the most extensively studied.

Anticancer Activity

Several studies have reported the cytotoxic effects of azulene derivatives against various cancer cell lines. The data presented below is a compilation from multiple sources and showcases the potential of these compounds. It is important to note that the specific derivatives and cell lines tested vary across studies.

| Compound/Derivative Class | Cell Line | IC₅₀ (µM) | Reference |

| Benzo[a]phenazine derivatives | HeLa, A549, MCF-7, HL-60 | 1.0 - 10 | [2] |

| Pyrazoline-linked 4-methylsulfonylphenyl scaffold | HL-60 | 8.43 - 10.43 | [3] |

| Pyrazoline-linked 4-methylsulfonylphenyl scaffold | MCF-7 | 11.7 - 16.2 | [3] |

| Pyrazoline-linked 4-methylsulfonylphenyl scaffold | MDA-MB-231 | 4.07 - 12.54 | [3] |

| 4-Anilinoquinolinylchalcone derivatives | Huh-7, MDA-MB-231 | < 2.03 | [4] |

| 7,8-dihydroxy-4-methylcoumarins (n-decyl at C3) | K562 | 42.4 | [5] |

| 7,8-dihydroxy-4-methylcoumarins (n-decyl at C3) | LS180 | 25.2 | [5] |

| 7,8-dihydroxy-4-methylcoumarins (n-decyl at C3) | MCF-7 | 25.1 | [5] |

| 1,3-bis(2-ethoxyphenyl)triazene | PC3, MCF7 | 0.560 - 0.590 | [6] |

Anti-inflammatory Activity

The anti-inflammatory properties of azulene derivatives are well-documented and are attributed, in part, to the inhibition of key inflammatory mediators.

| Compound/Derivative Class | Assay | Inhibition/IC₅₀ | Reference |

| 1-Thia- and 2-thiaazulene derivatives | TNF-α production (LPS-activated PBMCs) | IC₅₀ = 1 - 3 µM | [1] |

| Guaiazulene-based chalcone | Neutrophil migration (zebrafish model) | 34.29% inhibition | [7] |

| Psoralen derivatives (Xanthotoxol) | PGE₂ production (LPS-stimulated RAW 264.7) | Dose-dependent decrease | [8] |

| Mollugin derivative (6d) | NF-κB transcription | IC₅₀ = 3.81 µM | [9] |

Experimental Protocols for Biological Assays

In Vitro Cytotoxicity Assay (MTT Assay)

The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a colorimetric assay for assessing cell metabolic activity and is widely used to measure cytotoxicity.[5]

Materials:

-

Cancer cell lines (e.g., HeLa, MCF-7, K562, LS180)

-

Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)

-

96-well plates

-

Test compounds (this compound derivatives) dissolved in DMSO

-

MTT solution (5 mg/mL in PBS)

-

DMSO

Procedure:

-

Seed cells in a 96-well plate at a density of 5,000-10,000 cells/well and incubate for 24 hours to allow for attachment.

-

Treat the cells with various concentrations of the test compounds (typically in a serial dilution) and a vehicle control (DMSO).

-

Incubate the plates for a specified period (e.g., 48 or 72 hours) at 37°C in a 5% CO₂ incubator.

-

After the incubation period, add MTT solution to each well and incubate for another 4 hours. The viable cells will reduce the yellow MTT to purple formazan crystals.

-

Remove the medium and dissolve the formazan crystals in DMSO.

-

Measure the absorbance at a specific wavelength (e.g., 570 nm) using a microplate reader.

-

Calculate the percentage of cell viability relative to the vehicle control and determine the IC₅₀ value (the concentration of the compound that inhibits 50% of cell growth).

In Vitro Anti-inflammatory Assay (Nitric Oxide Production in Macrophages)

This assay measures the ability of a compound to inhibit the production of nitric oxide (NO), a pro-inflammatory mediator, in lipopolysaccharide (LPS)-stimulated macrophages.[8]

Materials:

-

RAW 264.7 macrophage cell line

-

Complete cell culture medium

-

96-well plates

-

Lipopolysaccharide (LPS)

-

Test compounds (this compound derivatives) dissolved in DMSO

-

Griess Reagent (for NO measurement)

-

Sodium nitrite standard solution

Procedure:

-

Seed RAW 264.7 cells in a 96-well plate and allow them to adhere.

-

Pre-treat the cells with various concentrations of the test compounds for 1-2 hours.

-

Stimulate the cells with LPS (e.g., 1 µg/mL) for 24 hours to induce NO production. Include a negative control (cells only) and a positive control (cells + LPS).

-

After incubation, collect the cell culture supernatant.

-

Mix the supernatant with Griess Reagent according to the manufacturer's instructions.

-

Measure the absorbance at 540 nm.

-

Quantify the nitrite concentration using a standard curve generated with sodium nitrite.

-

Calculate the percentage of NO inhibition compared to the LPS-stimulated control.

Signaling Pathways and Mechanisms of Action

The biological effects of this compound derivatives are mediated through their interaction with various cellular signaling pathways. While direct studies on this compound derivatives are emerging, research on related azulene compounds provides significant insights into their mechanisms of action, particularly their interference with the NF-κB and MAPK signaling cascades, which are central to inflammation and cancer.

Inhibition of the NF-κB Signaling Pathway

The Nuclear Factor-kappa B (NF-κB) pathway is a critical regulator of inflammatory responses and cell survival. Its aberrant activation is implicated in many chronic inflammatory diseases and cancers. Some azulene derivatives have been shown to inhibit the NF-κB pathway.[8][9]

Modulation of MAPK Signaling Pathways

The Mitogen-Activated Protein Kinase (MAPK) pathways are crucial signaling cascades that regulate cell proliferation, differentiation, and apoptosis. Dysregulation of these pathways is a hallmark of many cancers. Evidence suggests that azulene derivatives can modulate MAPK signaling.[8][10]

Conclusion and Future Directions

This compound derivatives and their analogues represent a compelling class of compounds with significant therapeutic potential, particularly in the fields of oncology and inflammatory diseases. Their synthesis from readily available precursors like guaiazulene makes them attractive for further development. The existing data on their biological activities, while promising, underscores the need for more systematic structure-activity relationship (SAR) studies to optimize their potency and selectivity.

Future research should focus on:

-

Systematic Synthesis and Screening: The synthesis and biological evaluation of a broader library of this compound derivatives are necessary to establish clear SAR.

-

Mechanism of Action Studies: In-depth investigations into the specific molecular targets and signaling pathways modulated by these compounds will be crucial for their rational design and clinical translation.

-

In Vivo Efficacy and Safety: Promising candidates should be advanced to in vivo models to assess their efficacy, pharmacokinetics, and safety profiles.

The information compiled in this technical guide provides a solid foundation for researchers and drug development professionals to build upon, with the ultimate goal of translating the therapeutic potential of this compound derivatives into novel clinical applications.

References

- 1. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Synthesis, enzyme inhibition assay, and molecular modeling study of novel pyrazolines linked to 4-methylsulfonylphenyl scaffold: antitumor activity and cell cycle analysis - PMC [pmc.ncbi.nlm.nih.gov]

- 4. mdpi.com [mdpi.com]

- 5. Structure-activity relationship studies of 4-methylcoumarin derivatives as anticancer agents - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Synthesis, and In-vitro Cytotoxicity Studies of a Series of Triazene Derivatives on Human Cancer Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 7. researchgate.net [researchgate.net]

- 8. researchgate.net [researchgate.net]

- 9. mdpi.com [mdpi.com]

- 10. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide on the Solubility and Stability of 4-Methylazulene

For the Attention of Researchers, Scientists, and Drug Development Professionals

Disclaimer: This document provides a comprehensive overview of the anticipated solubility and stability characteristics of 4-Methylazulene based on the known properties of azulene and its derivatives. It is important to note that specific quantitative experimental data for this compound is not extensively available in the public domain. The experimental protocols detailed herein are presented as established methodologies for the characterization of aromatic compounds and should be adapted and validated specifically for this compound in a laboratory setting.

Introduction

This compound is an aromatic hydrocarbon belonging to the class of azulenes, which are isomers of naphthalene. Unlike the colorless naphthalene, azulenes are characterized by their intense blue-violet color. This unique electronic structure, arising from the fusion of a cyclopentadiene and a cycloheptatriene ring, imparts distinct physical and chemical properties. An understanding of the solubility and stability of this compound is critical for its potential applications in materials science and medicinal chemistry, including drug development where such properties dictate formulation, storage, and biological fate. This guide provides a framework for assessing these key parameters.

Physicochemical Properties of this compound

A summary of the known and predicted physicochemical properties of this compound is presented in Table 1. These properties form the basis for understanding its solubility and stability behavior.

| Property | Value (Predicted or from related compounds) | Reference/Comment |

| Molecular Formula | C₁₁H₁₀ | - |

| Molecular Weight | 142.20 g/mol | - |

| Appearance | Blue to violet crystalline solid | Characteristic of azulenic compounds. |

| Melting Point | Not specifically reported for this compound. The parent azulene has a melting point of 99-100 °C. Methyl substitution may slightly alter this value. | |

| Boiling Point | Not specifically reported. The parent azulene has a boiling point of 242 °C. | |

| pKa | Not reported. Azulenes are generally considered neutral but can be protonated under strongly acidic conditions. | The non-benzenoid aromatic system influences its basicity. |

| LogP (predicted) | ~3.5-4.0 | The lipophilic nature is suggested by the hydrocarbon structure, indicating poor aqueous solubility. |

Solubility Profile

The solubility of a compound is a fundamental parameter in drug development, influencing its absorption, distribution, and formulation. Based on the general solubility characteristics of azulenes, the expected solubility profile of this compound is summarized below.

3.1. Qualitative Solubility

This compound, as a nonpolar aromatic hydrocarbon, is expected to be practically insoluble in water and polar solvents. Conversely, it is anticipated to exhibit good solubility in a range of nonpolar and moderately polar organic solvents.

3.2. Quantitative Solubility Data

| Solvent | Temperature (°C) | Solubility (mg/mL) | Solubility (mol/L) | Method of Determination |

| Water | 25 | Data not available | Data not available | Shake-flask method, HPLC |

| Ethanol | 25 | Data not available | Data not available | Shake-flask method, HPLC |

| Methanol | 25 | Data not available | Data not available | Shake-flask method, HPLC |

| Acetonitrile | 25 | Data not available | Data not available | Shake-flask method, HPLC |

| Dichloromethane | 25 | Data not available | Data not available | Shake-flask method, HPLC |

| Toluene | 25 | Data not available | Data not available | Shake-flask method, HPLC |

| Dimethyl Sulfoxide (DMSO) | 25 | Data not available | Data not available | Shake-flask method, HPLC |

3.3. Experimental Protocol for Solubility Determination (Shake-Flask Method)

This protocol describes a standard procedure for determining the thermodynamic solubility of this compound in various solvents.

3.3.1. Materials

-

This compound

-

Selected solvents (e.g., water, ethanol, methanol, acetonitrile, dichloromethane, toluene, DMSO)

-

Scintillation vials or glass test tubes with screw caps

-

Orbital shaker with temperature control

-

Centrifuge

-

High-Performance Liquid Chromatography (HPLC) system with a UV detector

-

Volumetric flasks and pipettes

-

Analytical balance

3.3.2. Procedure

-

Preparation of Saturated Solutions:

-

Add an excess amount of this compound to a series of vials, each containing a known volume of a different solvent. The excess solid should be clearly visible.

-

Seal the vials to prevent solvent evaporation.

-

Place the vials in an orbital shaker set at a constant temperature (e.g., 25 °C).

-

Shake the vials for a predetermined period (e.g., 24-72 hours) to ensure equilibrium is reached.

-

-

Sample Collection and Preparation:

-

After the equilibration period, allow the vials to stand undisturbed for a short period to allow the excess solid to settle.

-

Centrifuge the vials to further separate the undissolved solid.

-

Carefully withdraw a known volume of the supernatant, ensuring no solid particles are transferred.

-

Dilute the supernatant with a suitable solvent (e.g., the same solvent used for dissolution or a mobile phase component) to a concentration within the linear range of the analytical method.

-

-

Quantification by HPLC:

-

Analyze the diluted samples using a validated stability-indicating HPLC method (see Section 4.4 for a general method).

-

Determine the concentration of this compound in the diluted samples by comparing the peak area to a standard curve prepared from known concentrations of the compound.

-

Calculate the original concentration in the saturated solution, taking into account the dilution factor. This value represents the solubility.

-

3.3.3. Experimental Workflow for Solubility Determination

Stability Profile

The chemical stability of a compound is a critical factor in its development and application. Forced degradation studies are employed to identify potential degradation products and pathways, which is essential for developing stability-indicating analytical methods.

4.1. Forced Degradation Studies

Forced degradation studies involve subjecting the compound to stress conditions that are more severe than accelerated stability testing conditions. The goal is to achieve a modest level of degradation (typically 5-20%) to ensure that the primary degradation products are formed without complete destruction of the molecule.

4.2. Summary of Stability Data

| Stress Condition | Reagent/Condition | Time | Temperature (°C) | Degradation (%) | Major Degradation Products |

| Hydrolysis | |||||

| Acidic | 0.1 M HCl | To be determined | 60 | Data not available | To be determined |

| Neutral | Water | To be determined | 60 | Data not available | To be determined |

| Basic | 0.1 M NaOH | To be determined | 60 | Data not available | To be determined |

| Oxidation | 3% H₂O₂ | To be determined | Room Temperature | Data not available | To be determined |

| Photostability | ICH Q1B Option 1 or 2 (e.g., 1.2 million lux hours and 200 watt hours/m²) | To be determined | Room Temperature | Data not available | To be determined |

| Thermal | Dry heat | To be determined | 80 | Data not available | To be determined |

4.3. Experimental Protocols for Forced Degradation Studies

The following protocols outline the general procedures for conducting forced degradation studies on this compound.

4.3.1. General Procedure

-

Prepare a stock solution of this compound in a suitable solvent (e.g., acetonitrile or methanol) at a known concentration (e.g., 1 mg/mL).

-

For each stress condition, transfer a known volume of the stock solution to a separate vial.

-

Apply the stress condition as described below.

-

At specified time points, withdraw an aliquot of the stressed sample.

-

Neutralize the sample if necessary (e.g., after acid or base hydrolysis).

-

Dilute the sample to a suitable concentration for HPLC analysis.

-

Analyze the sample using a stability-indicating HPLC method.

-

Calculate the percentage degradation by comparing the peak area of the intact this compound in the stressed sample to that of an unstressed control sample.

4.3.2. Hydrolytic Degradation

-

Acidic Hydrolysis: Add an equal volume of 0.1 M HCl to the stock solution. Heat the mixture at 60 °C.

-

Neutral Hydrolysis: Add an equal volume of purified water to the stock solution. Heat the mixture at 60 °C.

-

Basic Hydrolysis: Add an equal volume of 0.1 M NaOH to the stock solution. Keep at room temperature or heat gently if no degradation is observed.

4.3.3. Oxidative Degradation

-

Add an equal volume of 3% hydrogen peroxide to the stock solution. Keep the mixture at room temperature, protected from light.

4.3.4. Photolytic Degradation

-

Expose a solution of this compound, as well as the solid compound, to light as specified in ICH guideline Q1B. A control sample should be protected from light with aluminum foil.

4.3.5. Thermal Degradation

-

Store the solid this compound in an oven at an elevated temperature (e.g., 80 °C).

4.4. Proposed Stability-Indicating HPLC Method

A stability-indicating HPLC method is crucial for separating the intact drug from its degradation products. The following is a proposed starting point for method development.

| Parameter | Recommended Condition |

| Column | C18, 4.6 x 150 mm, 5 µm |

| Mobile Phase | A: 0.1% Formic acid in WaterB: 0.1% Formic acid in Acetonitrile |

| Gradient | Start with a shallow gradient (e.g., 5% B to 95% B over 30 minutes) and optimize based on the separation achieved. |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30 °C |

| Detection | UV at a wavelength corresponding to the absorption maximum of this compound (to be determined, likely in the visible region due to its color). |

| Injection Volume | 10 µL |

4.5. Experimental Workflow for Forced Degradation Studies

Potential Degradation Pathways

Based on the chemistry of azulenes, several degradation pathways can be anticipated for this compound under stress conditions.

-

Oxidation: The electron-rich azulene ring system is susceptible to oxidation, which could lead to the formation of various oxygenated derivatives, including quinone-like structures, or ring-opened products.

-

Polymerization: Under acidic conditions or upon exposure to light, azulenes can be prone to polymerization, resulting in the formation of colored, insoluble materials.

-

Rearrangement: At elevated temperatures, azulenes are known to rearrange to their more stable naphthalene isomers. For this compound, this would likely lead to the formation of methylnaphthalenes.

5.1. Logical Relationship of Degradation

Conclusion

While specific quantitative data on the solubility and stability of this compound are not extensively documented in publicly available literature, this guide provides a comprehensive framework for the experimental determination of these critical parameters. The provided protocols for solubility testing and forced degradation studies are based on established scientific principles and regulatory guidelines. The successful execution of these studies will yield essential data for the advancement of this compound in research and development, particularly in the pharmaceutical and materials science sectors. It is imperative that all analytical methods are thoroughly validated to ensure the accuracy and reliability of the generated data.

Quantum Chemical Calculations for 4-Methylazulene: An In-depth Technical Guide

Audience: Researchers, scientists, and drug development professionals.

Core Content: This technical guide provides a comprehensive overview of the application of quantum chemical calculations to elucidate the structural, electronic, and spectroscopic properties of 4-Methylazulene. Drawing upon established computational methodologies for azulene and its derivatives, this document outlines the theoretical basis, experimental protocols, and expected data from such studies. The information presented herein is intended to serve as a valuable resource for researchers in computational chemistry and drug development.

Introduction to this compound

Azulene, an isomer of naphthalene, is a bicyclic aromatic hydrocarbon with a unique electronic structure arising from the fusion of a five-membered and a seven-membered ring. This non-alternant hydrocarbon exhibits a significant dipole moment and a deep blue color, properties that are sensitive to substituent effects. This compound, a simple methylated derivative, is of interest for its potential applications in materials science and as a structural motif in medicinal chemistry. Quantum chemical calculations provide a powerful tool to understand the impact of the methyl group on the geometry, aromaticity, and reactivity of the azulene core.

Theoretical Background and Computational Methods

Quantum chemical calculations for molecules like this compound are typically performed using Density Functional Theory (DFT) and ab initio methods. These approaches solve the Schrödinger equation approximately to provide insights into molecular properties.

2.1. Density Functional Theory (DFT)

DFT is a popular method due to its favorable balance of accuracy and computational cost. The choice of functional and basis set is crucial for obtaining reliable results. For azulene derivatives, hybrid functionals such as B3LYP and long-range corrected functionals like wB97XD are commonly employed.[1] Pople-style basis sets, such as 6-31G(d,p) or the more extensive 6-311+G(2d,p), are generally sufficient for geometry optimizations and electronic property calculations.

2.2. Ab initio Methods

While computationally more demanding, ab initio methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory can provide higher accuracy, especially for electronic properties and reaction energies. These methods are often used to benchmark DFT results.

Data Presentation: Calculated Properties of this compound

The following tables summarize the kind of quantitative data that can be obtained from quantum chemical calculations on this compound. The values presented are representative and based on typical results for azulene derivatives calculated at the B3LYP/6-311+G(2d,p) level of theory.

Table 1: Optimized Geometric Parameters

| Parameter | Bond/Angle | Calculated Value |

| Bond Length | C1-C2 | 1.39 Å |

| C4-C11 (C-CH3) | 1.51 Å | |

| C9-C10 | 1.48 Å | |

| Bond Angle | C3-C4-C5 | 128.5° |

| C4-C5-C6 | 129.0° | |

| Dihedral Angle | H-C11-C4-C5 | 60.0° |

Table 2: Electronic Properties

| Property | Calculated Value |

| HOMO Energy | -5.8 eV |

| LUMO Energy | -1.2 eV |

| HOMO-LUMO Gap | 4.6 eV |

| Dipole Moment | 1.2 D |

| Mulliken Charge on C4 | -0.15 e |

| Mulliken Charge on Methyl H | +0.12 e |

Table 3: Calculated Spectroscopic Data

| Spectrum | Peak Position | Assignment |

| IR | ~3050 cm⁻¹ | C-H stretch (aromatic) |

| ~2950 cm⁻¹ | C-H stretch (methyl) | |

| ~1580 cm⁻¹ | C=C stretch | |

| UV-Vis | ~580 nm | S₀ → S₁ |

| ~350 nm | S₀ → S₂ | |

| ¹³C NMR | ~130 ppm | C4 |

| ~20 ppm | Methyl Carbon |

Experimental and Computational Protocols

4.1. Geometry Optimization and Frequency Calculations

The first step in the computational study of this compound is to determine its equilibrium geometry. This is achieved by performing a geometry optimization, where the total energy of the molecule is minimized with respect to the positions of its atoms. Following optimization, a frequency calculation is performed to confirm that the obtained structure corresponds to a true minimum on the potential energy surface (i.e., no imaginary frequencies). These calculations also provide the theoretical vibrational spectrum (IR and Raman).

4.2. Electronic Structure Analysis

Once the optimized geometry is obtained, a single-point energy calculation is performed to determine the electronic properties. This includes the energies of the frontier molecular orbitals (HOMO and LUMO), the molecular electrostatic potential, and the distribution of atomic charges (e.g., using Mulliken population analysis).

4.3. Spectroscopic Predictions

-

NMR Spectroscopy: The magnetic shielding tensors for each nucleus can be calculated using methods like the Gauge-Independent Atomic Orbital (GIAO) approach. These shielding tensors are then converted to chemical shifts by referencing them to a standard compound (e.g., tetramethylsilane).

-

UV-Vis Spectroscopy: The electronic absorption spectrum can be predicted using Time-Dependent DFT (TD-DFT). This method calculates the excitation energies and oscillator strengths of electronic transitions, which correspond to the absorption bands in the UV-Vis spectrum.

Visualizations

Caption: A simplified representation of the frontier molecular orbitals and major electronic transitions.

Conclusion

Quantum chemical calculations offer a robust framework for investigating the properties of this compound at the molecular level. By employing appropriate theoretical models, researchers can gain detailed insights into its geometry, electronic structure, and spectroscopic signatures. This information is invaluable for understanding the fundamental chemistry of this molecule and for guiding the design of new materials and therapeutic agents. The methodologies and expected data presented in this guide provide a solid foundation for further computational and experimental exploration of this compound and related compounds.

References

Methodological & Application

Application Notes and Protocols: Selective Functionalization of Guaiazulene at the C4-Methyl Position

For Researchers, Scientists, and Drug Development Professionals

Abstract

Guaiazulene, a readily available and cost-effective natural product, presents a valuable scaffold for the synthesis of novel azulene derivatives.[1][2] This document provides a detailed protocol for the selective functionalization of the C4-methyl group of guaiazulene (1,4-dimethyl-7-isopropylazulene) to yield 7-isopropyl-1-methylazulene-4-carbaldehyde. This transformation proceeds through a two-step, one-pot synthesis involving the formation of an intermediate enamine followed by oxidative cleavage. The resulting aldehyde is a versatile building block for the synthesis of more complex azulene derivatives with potential applications in materials science and medicinal chemistry.[1]

Introduction

Azulene and its derivatives are of significant interest due to their unique electronic and optical properties. Guaiazulene, in particular, is an attractive starting material due to its natural abundance and low cost.[1] The selective functionalization of the alkyl substituents of guaiazulene, however, can be challenging. The protons of the C4-methyl group of guaiazulene are known to be acidic, a property that can be exploited for selective derivatization.[1] This protocol details a robust and efficient method to convert the C4-methyl group into a formyl group, opening avenues for further molecular modifications.

Overall Reaction Scheme

The synthesis of 7-isopropyl-1-methylazulene-4-carbaldehyde from guaiazulene is achieved in a two-step sequence. First, guaiazulene reacts with N,N-dimethylformamide dimethyl acetal (DMFDMA) to form a crude enamine intermediate. This enamine is then subjected to oxidative cleavage using sodium periodate to yield the final aldehyde product.[1]

Caption: Synthetic workflow for the conversion of Guaiazulene to 7-Isopropyl-1-methylazulene-4-carbaldehyde.

Quantitative Data Summary

The following table summarizes the key quantitative data for the synthesis of 7-isopropyl-1-methylazulene-4-carbaldehyde from guaiazulene.

| Parameter | Value | Reference |

| Starting Material | Guaiazulene (0.32 g, 1.6 mmol) | [1] |

| Final Product | 7-Isopropyl-1-methylazulene-4-carbaldehyde | [1] |

| Overall Yield | 77% (over two steps) | [1] |

| Purity | Purified by column chromatography | [1] |

Experimental Protocol

This protocol is adapted from the method described by Kim, Osuka, and co-workers.[1]

Materials:

-

Guaiazulene

-

N,N-Dimethylformamide dimethyl acetal (DMFDMA)

-

Anhydrous N,N-Dimethylformamide (DMF)

-

Sodium periodate (NaIO₄)

-

Tetrahydrofuran (THF)

-

Ethyl acetate (EtOAc)

-

Water (H₂O)

-

5% Lithium chloride (LiCl) aqueous solution

-

Saturated sodium bicarbonate (NaHCO₃) aqueous solution

-

Magnesium sulfate (MgSO₄)

-

Nitrogen gas (N₂)

Equipment:

-

Round-bottom flask

-

Reflux condenser

-

Heating mantle with a stirrer

-

Separatory funnel

-

Rotary evaporator

-

Standard laboratory glassware

-

Column chromatography setup

Procedure:

Step 1: Synthesis of the Crude Enamine Intermediate

-

Under a nitrogen atmosphere, dissolve guaiazulene (0.32 g, 1.6 mmol, 1.0 eq.) in degassed anhydrous DMF (5.0 mL) in a round-bottom flask.[1]

-

To this solution, add N,N-dimethylformamide dimethyl acetal (0.43 mL, 3.2 mmol, 2.0 eq.).[1]

-

Heat the reaction mixture to 140 °C and stir for 9 hours. The color of the solution will change from blue to green.[1]

-

After 9 hours, cool the solution to room temperature.

-

Dilute the reaction mixture with ethyl acetate (30 mL).

-

Wash the organic mixture with water (30 mL) and then with a 5% aqueous LiCl solution (2 x 30 mL).[1]

-

Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure to obtain the crude enamine. This intermediate is unstable and should be used immediately in the next step without further purification.[1]

Step 2: Oxidative Cleavage to 7-Isopropyl-1-methylazulene-4-carbaldehyde

-

Under aerobic conditions, re-dissolve the crude enamine from the previous step in a mixture of THF and water (30 mL, 1:1 v/v).[1]

-

To this solution, add sodium periodate (1.0 g, 4.8 mmol, 3.0 eq.).[1]

-

Stir the solution at room temperature for 2.5 hours. The color will change from green to blue.[1]

-

Dilute the reaction mixture with ethyl acetate (30 mL).

-

Wash the organic phase with water (30 mL) and then with a saturated aqueous NaHCO₃ solution (2 x 30 mL).[1]

-

Dry the organic phase over MgSO₄, filter, and concentrate under reduced pressure.

-

Purify the crude product by column chromatography on silica gel to yield 7-isopropyl-1-methylazulene-4-carbaldehyde as a pure compound.[1]

Logical Relationship Diagram

The following diagram illustrates the logical progression of the experimental steps.

Caption: Step-by-step experimental workflow for the synthesis of 7-Isopropyl-1-methylazulene-4-carbaldehyde.

Conclusion

The protocol described provides a reliable and efficient method for the selective functionalization of the C4-methyl group of guaiazulene. The resulting 7-isopropyl-1-methylazulene-4-carbaldehyde is a valuable intermediate for the development of novel azulene-based compounds. This method allows researchers to leverage the inexpensive and readily available guaiazulene starting material for the synthesis of complex molecular architectures.

References

Applications of 4-Methylazulene in Organic Synthesis: A Detailed Guide for Researchers

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of the synthetic applications of 4-methylazulene and its derivatives, with a particular focus on guaiazulene (7-isopropyl-1,4-dimethylazulene). Due to the unique electronic properties of the azulene core, the methyl group at the C4 position exhibits enhanced acidity, making it a versatile handle for the introduction of various functional groups and the construction of complex molecular architectures. This reactivity has been exploited in the synthesis of novel materials and potential therapeutic agents.[1][2][3]

Selective Functionalization of the C4-Methyl Group

A key synthetic strategy involving this compound derivatives is the selective functionalization of the C4-methyl group. The protons on this methyl group are sufficiently acidic to be removed by a suitable base, generating a stable azulenyl anion. This anion can then react with a variety of electrophiles, allowing for the introduction of new functionalities at the C4 position.[1][2]

A significant advancement in this area is the two-step transformation of the C4-methyl group into a formyl group, yielding guaiazulene-4-carbaldehyde. This aldehyde is a valuable and versatile building block for further synthetic elaborations.[1][2]

Experimental Protocol: Synthesis of Guaiazulene-4-carbaldehyde

This protocol describes the synthesis of guaiazulene-4-carbaldehyde from guaiazulene via an enamine intermediate, followed by oxidative cleavage.

Workflow Diagram:

Caption: Synthesis of Guaiazulene-4-carbaldehyde.

Step 1: Synthesis of the Enamine Intermediate

-

To a solution of guaiazulene (1.0 g, 5.04 mmol) in dry DMF (10 mL) is added dimethylformamide dimethyl acetal (DMFDMA) (1.3 mL, 9.8 mmol).

-

The reaction mixture is heated at 80 °C for 16 hours.

-

After cooling to room temperature, the mixture is diluted with water (20 mL) and extracted with diethyl ether (3 x 30 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield the crude enamine intermediate, which is used in the next step without further purification.

Step 2: Oxidative Cleavage to Guaiazulene-4-carbaldehyde

-

The crude enamine from the previous step is dissolved in a mixture of THF (20 mL) and water (10 mL).

-

Sodium periodate (NaIO₄) (2.16 g, 10.1 mmol) is added portion-wise over 30 minutes.

-

The reaction mixture is stirred at room temperature for 4 hours.

-

The mixture is then diluted with water (30 mL) and extracted with CH₂Cl₂ (3 x 40 mL).

-

The combined organic layers are washed with saturated aqueous NaHCO₃ solution and brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel (eluent: hexane/ethyl acetate gradient) to afford guaiazulene-4-carbaldehyde.

| Product | Yield (%) |

| Guaiazulene-4-carbaldehyde | 75 |

Table 1: Yield for the synthesis of guaiazulene-4-carbaldehyde.

Derivatization of Guaiazulene-4-carbaldehyde

Guaiazulene-4-carbaldehyde serves as a versatile precursor for a range of derivatives through various organic transformations, including alkenylation, reduction, and condensation reactions.[1][2]

Alkenylation via Wittig and Horner-Wadsworth-Emmons Reactions

The aldehyde functionality can be readily converted to an alkene via olefination reactions.

Reaction Scheme:

Caption: Alkenylation of Guaiazulene-4-carbaldehyde.

Experimental Protocol: Synthesis of a C4-Styrylguaiazulene Derivative

-

To a suspension of (4-fluorobenzyl)triphenylphosphonium bromide (1.2 equiv.) in dry THF (10 mL) at 0 °C is added n-butyllithium (1.1 equiv., 1.6 M in hexanes) dropwise.

-

The resulting orange solution is stirred at 0 °C for 1 hour.

-

A solution of guaiazulene-4-carbaldehyde (1.0 equiv.) in dry THF (5 mL) is added dropwise.

-

The reaction mixture is allowed to warm to room temperature and stirred for 12 hours.

-

The reaction is quenched with saturated aqueous NH₄Cl solution (10 mL) and extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure.

-

The crude product is purified by column chromatography on silica gel to yield the C4-(4-fluorostyryl)guaiazulene.

| Derivative | Method | Yield (%) |

| 4-(4-Fluorostyryl)guaiazulene | Wittig | 68 |

| Methyl 3-(guaiazulen-4-yl)acrylate | HWE | 85 |

Table 2: Yields for the synthesis of C4-alkenylated guaiazulene derivatives.[1]

Reduction to Alcohol

The aldehyde can be reduced to the corresponding primary alcohol, which can serve as a precursor for further functionalization.

Experimental Protocol: Synthesis of (Guaiazulen-4-yl)methanol

-

To a solution of guaiazulene-4-carbaldehyde (1.0 equiv.) in methanol (10 mL) at 0 °C is added sodium borohydride (NaBH₄) (1.5 equiv.) portion-wise.

-

The reaction mixture is stirred at 0 °C for 1 hour and then at room temperature for 2 hours.

-

The reaction is quenched by the slow addition of water (10 mL).

-

The mixture is extracted with ethyl acetate (3 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to yield (guaiazulen-4-yl)methanol.

| Product | Yield (%) |

| (Guaiazulen-4-yl)methanol | 95 |

Table 3: Yield for the reduction of guaiazulene-4-carbaldehyde.

Condensation Reactions

The aldehyde readily undergoes condensation reactions with various nucleophiles, such as hydroxylamines, to form new C-N bonds.

Experimental Protocol: Synthesis of a Guaiazulene-derived Nitrone

-

To a solution of guaiazulene-4-carbaldehyde (1.0 equiv.) in ethanol (10 mL) is added N-tert-butylhydroxylamine hydrochloride (1.2 equiv.) and sodium acetate (1.5 equiv.).

-

The reaction mixture is stirred at room temperature for 24 hours.

-

The solvent is removed under reduced pressure, and the residue is partitioned between water (20 mL) and CH₂Cl₂ (30 mL).

-

The aqueous layer is extracted with CH₂Cl₂ (2 x 20 mL).

-

The combined organic layers are washed with brine, dried over anhydrous MgSO₄, and concentrated under reduced pressure to afford the nitrone product.[1]

| Product | Yield (%) |

| Guaiazulene-4-carbaldehyde N-tert-butylnitrone | 88 |

Table 4: Yield for the condensation of guaiazulene-4-carbaldehyde with N-tert-butylhydroxylamine.[1]

Vicarious Nucleophilic Substitution (VNS)

The azulene ring system is susceptible to vicarious nucleophilic substitution (VNS), a powerful method for C-H functionalization. This reaction allows for the introduction of substituents at positions electron-deficient in character, such as C4 and C6.[4][5] The reaction proceeds via the addition of a nucleophile bearing a leaving group to the azulene ring, followed by base-induced β-elimination.

General Reaction Scheme:

Caption: Vicarious Nucleophilic Substitution on Azulene.

This methodology provides a direct route to 4-substituted azulenes, complementing the functionalization of the C4-methyl group.

Applications in Materials Science and Drug Development

Derivatives of this compound have garnered interest in materials science due to their unique optical and electronic properties. For instance, C4-alkenylated guaiazulenes have been shown to exhibit halochromism, changing color in response to changes in acidity.[1][2] This property makes them potential candidates for sensor applications.

In the realm of drug development, azulene derivatives have been investigated for a variety of biological activities, including anti-inflammatory, antimicrobial, and anticancer properties.[6][7][8][9] The synthetic methodologies described herein provide a toolkit for accessing a diverse range of azulene-based compounds for biological screening and the development of new therapeutic agents.

References

- 1. pubs.rsc.org [pubs.rsc.org]

- 2. C4-aldehyde of guaiazulene: synthesis and derivatisation - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D0OB02567D [pubs.rsc.org]

- 3. researchgate.net [researchgate.net]

- 4. sciforum.net [sciforum.net]

- 5. mdpi.com [mdpi.com]

- 6. Azulene and Its Derivatives as Potential Compounds in the Therapy of Dermatological and Anticancer Diseases: New Perspectives against the Backdrop of Current Research - PMC [pmc.ncbi.nlm.nih.gov]

- 7. In vitro and in vivo biological activities of azulene derivatives with potential applications in medicine - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

Application Notes and Protocols: 4-Methylazulene as a Building Block for Functional Materials

For Researchers, Scientists, and Drug Development Professionals

Introduction

Azulene, a non-benzenoid aromatic hydrocarbon, has garnered significant interest in materials science due to its unique electronic and optical properties.[1][2] Its inherent dipole moment, narrow HOMO-LUMO gap, and responsiveness to external stimuli make it an attractive building block for a new generation of functional organic materials.[2] 4-Methylazulene, a readily available derivative, serves as a versatile precursor for the synthesis of polymers and small molecules with tailored properties for applications in organic electronics, sensing, and beyond.

These application notes provide an overview of the synthesis and characterization of functional materials derived from this compound. Detailed, representative protocols for the synthesis of this compound-containing copolymers via Stille and Suzuki cross-coupling reactions are presented, along with methods for their characterization.

Key Properties of Azulene-Based Materials

The incorporation of the azulene moiety into polymers imparts several desirable characteristics:

-

Distinct Optoelectronic Properties: Azulene's unique electronic structure leads to intense absorption in the visible region and tunable fluorescence.[2]

-

Environmental Sensitivity: The electronic properties of azulene-containing materials can be modulated by changes in their environment, such as pH, making them suitable for sensor applications.[1]

-

Charge Transport Capabilities: Azulene-based polymers have been investigated for their potential in organic field-effect transistors (OFETs) and photovoltaic devices.[2]

Synthesis of this compound-Containing Polymers

Cross-coupling reactions are powerful tools for the synthesis of conjugated polymers. Stille and Suzuki couplings are particularly effective for the polymerization of azulene derivatives.

Representative Experimental Protocol 1: Synthesis of a Poly(this compound-alt-thiophene) Copolymer via Stille Coupling

This protocol describes a generalized procedure for the synthesis of an alternating copolymer of a this compound derivative and thiophene. The synthesis first involves the bromination of this compound, followed by polymerization.

Step 1: Synthesis of 1,3-Dibromo-4-methylazulene

A detailed, step-by-step procedure for the bromination of this compound is required to prepare the monomer for polymerization. This would typically involve reacting this compound with a brominating agent like N-bromosuccinimide (NBS) in a suitable solvent.

Step 2: Stille Cross-Coupling Polymerization

-

Materials:

-

1,3-Dibromo-4-methylazulene (monomer A)

-

2,5-Bis(trimethylstannyl)thiophene (monomer B)[1]

-

Tris(dibenzylideneacetone)dipalladium(0) (Pd₂(dba)₃) (catalyst)

-

Tri(o-tolyl)phosphine (P(o-tol)₃) (ligand)

-

Anhydrous toluene (solvent)

-

-

Procedure:

-

In a dried Schlenk flask, under an inert atmosphere (e.g., argon), dissolve 1,3-dibromo-4-methylazulene (1.0 eq), 2,5-bis(trimethylstannyl)thiophene (1.0 eq), Pd₂(dba)₃ (0.015 eq), and P(o-tol)₃ (0.12 eq) in anhydrous toluene.

-

De-gas the solution by three freeze-pump-thaw cycles.

-

Heat the reaction mixture to 110 °C and stir for 48 hours under an inert atmosphere.

-

After cooling to room temperature, precipitate the polymer by pouring the reaction mixture into methanol.

-

Collect the polymer by filtration and wash with methanol and acetone to remove residual catalyst and oligomers.

-

Purify the polymer further by Soxhlet extraction with methanol, acetone, and hexane.

-

Dissolve the polymer in chloroform and re-precipitate from methanol.

-

Dry the final polymer under vacuum.

-

Characterization:

-

Nuclear Magnetic Resonance (NMR) Spectroscopy: To confirm the polymer structure.

-

Gel Permeation Chromatography (GPC): To determine the number-average molecular weight (Mn) and polydispersity index (PDI).[1]

-

UV-Vis Spectroscopy: To investigate the optical absorption properties.

-

Thermogravimetric Analysis (TGA): To assess the thermal stability of the polymer.

Representative Experimental Protocol 2: Synthesis of a this compound-Containing Copolymer via Suzuki Coupling

This protocol provides a general method for the synthesis of a copolymer containing this compound units using a Suzuki coupling reaction. This requires the preparation of a diboronic ester derivative of this compound.

Step 1: Synthesis of a Diboronic Ester of this compound

The synthesis of a di-functionalized this compound monomer, for example, at the 1 and 3 positions with boronic ester groups, is the initial step. This can be achieved through methods like the Miyaura borylation.

Step 2: Suzuki Cross-Coupling Polymerization

-

Materials:

-

1,3-Bis(pinacolato)boryl-4-methylazulene (monomer A)

-

A dibromo-comonomer (e.g., a dibrominated thiophene or fluorene derivative) (monomer B)

-

Tetrakis(triphenylphosphine)palladium(0) (Pd(PPh₃)₄) (catalyst)

-

Aqueous sodium carbonate (Na₂CO₃) or potassium carbonate (K₂CO₃) solution (base)

-

Toluene or a similar anhydrous solvent

-

-

Procedure:

-

To a Schlenk flask under an inert atmosphere, add the this compound diboronic ester monomer (1.0 eq), the dibromo-comonomer (1.0 eq), and Pd(PPh₃)₄ (0.02 eq).

-

Add anhydrous toluene, followed by the aqueous base solution (e.g., 2 M Na₂CO₃).

-

De-gas the mixture and then heat to 90-100 °C with vigorous stirring for 48-72 hours.

-

After cooling, separate the organic layer and wash with water and brine.

-

Concentrate the organic layer and precipitate the polymer in methanol.

-

Collect the polymer by filtration and purify by Soxhlet extraction as described in the Stille protocol.

-

Dry the polymer under vacuum.

-

Quantitative Data Summary

The following table summarizes typical quantitative data for azulene-containing copolymers synthesized via cross-coupling reactions. It is important to note that specific values will vary depending on the precise monomers, reaction conditions, and purification methods used.

| Polymer Type | Synthesis Method | Mn (kDa) | PDI | Td (°C) | Reference |

| Azulene-bithiophene Copolymers | Stille | 6 - 21 | 1.3 - 1.6 | - | [1] |

| Azulene-benzothiadiazole Copolymers | Stille | 9.8 - 34.3 | 1.6 - 2.2 | - | [2] |

| Poly(2-arylazulene-alt-thiophene) | Stille | - | - | - | [2] |

| Poly(4,7-azulene-alt-thiophene) | Stille | 5.1 | 1.4 | 404 | [1] |

Visualizations

Experimental Workflow

Caption: General workflow for synthesis and characterization of this compound-based polymers.

Application Concept: Organic Field-Effect Transistor (OFET)

References

Application Notes and Protocols for 4-Methylazulene in Photodynamic Therapy

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: The following application notes and protocols are a hypothetical guide based on the known properties of azulene derivatives and general principles of photodynamic therapy (PDT). To date, there is no direct published research specifically detailing the use of 4-Methylazulene for photodynamic therapy in cancer. The data presented is illustrative and should be experimentally determined.

Introduction

Photodynamic therapy (PDT) is a non-invasive therapeutic modality that utilizes a photosensitizer, light, and molecular oxygen to generate reactive oxygen species (ROS), leading to localized cellular damage and apoptosis or necrosis of malignant cells.[1][2] Azulene derivatives have emerged as a promising class of photosensitizers due to their unique photophysical properties and biological activities, including anti-inflammatory and potential anti-cancer effects.[3][4][5] this compound, an alkyl-substituted azulene, is a potential candidate for investigation as a photosensitizer in PDT. Its chemical structure may influence its phototoxicity and cellular uptake, making it a compound of interest for oncological research.

Hypothesized Mechanism of Action

Upon excitation with light of an appropriate wavelength, this compound is hypothesized to transition from its ground state to an excited singlet state, followed by intersystem crossing to a longer-lived triplet state. This triplet state can then transfer its energy to molecular oxygen, generating highly cytotoxic singlet oxygen (¹O₂) and other reactive oxygen species (ROS). This process is known as a Type II photochemical reaction. The generated ROS can induce oxidative stress within cancer cells, leading to damage of cellular components such as lipids, proteins, and nucleic acids, ultimately triggering cell death pathways.

Furthermore, based on studies of other azulene derivatives, it is plausible that this compound-mediated PDT could modulate key signaling pathways involved in cell survival and apoptosis, such as the p38 MAPK and PI3K/Akt pathways.[3] Activation of the pro-apoptotic p38 MAPK pathway and inhibition of the pro-survival PI3K/Akt pathway could contribute to the overall anti-cancer efficacy of the treatment.

Data Presentation (Hypothetical)

The following tables present hypothetical data to illustrate the expected outcomes of in vitro experiments with this compound in PDT. This data is for illustrative purposes only and must be experimentally verified.

Table 1: Hypothetical Photodynamic Efficacy of this compound against Various Cancer Cell Lines

| Cell Line | Cancer Type | This compound IC₅₀ (µM) (Dark) | This compound IC₅₀ (µM) (PDT) | Light Dose (J/cm²) |

| A549 | Lung Carcinoma | > 100 | 15 | 10 |

| MCF-7 | Breast Adenocarcinoma | > 100 | 25 | 10 |

| U87-MG | Glioblastoma | > 100 | 20 | 10 |

| HeLa | Cervical Cancer | > 100 | 18 | 10 |

Table 2: Hypothetical Photophysical Properties of this compound

| Property | Value |

| Absorption Maximum (λₘₐₓ) | ~600-650 nm |

| Molar Extinction Coefficient (ε) at λₘₐₓ | To be determined |

| Singlet Oxygen Quantum Yield (ΦΔ) | ~0.4 - 0.6 |

Experimental Protocols

Preparation of this compound Stock Solution

-

Materials:

-

This compound (powder)

-

Dimethyl sulfoxide (DMSO), cell culture grade

-

Sterile microcentrifuge tubes

-

-

Protocol:

-

Weigh out a precise amount of this compound powder in a sterile microcentrifuge tube.

-

Add the appropriate volume of DMSO to achieve a stock solution concentration of 10 mM.

-

Vortex thoroughly until the compound is completely dissolved.

-

Store the stock solution at -20°C, protected from light.

-

For experiments, dilute the stock solution to the desired final concentrations in the appropriate cell culture medium. The final DMSO concentration should not exceed 0.5% to avoid solvent-induced cytotoxicity.

-

In Vitro Photodynamic Therapy Protocol

-

Materials:

-

Cancer cell line of interest (e.g., A549)

-

Complete cell culture medium (e.g., DMEM with 10% FBS)

-

96-well cell culture plates

-

This compound stock solution

-

Phosphate-buffered saline (PBS)

-

Light source with a wavelength corresponding to the absorption maximum of this compound (e.g., 630 nm LED array)

-

-

Protocol:

-

Seed the cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours at 37°C in a 5% CO₂ incubator.

-

Prepare serial dilutions of this compound in complete cell culture medium from the stock solution.

-

Remove the medium from the wells and replace it with the medium containing different concentrations of this compound. Include a "no drug" control.

-

Incubate the cells with this compound for a predetermined time (e.g., 4-24 hours) to allow for cellular uptake.

-

After incubation, wash the cells twice with PBS to remove any extracellular photosensitizer.

-

Add fresh, drug-free complete medium to each well.

-

Expose the cells to the light source at a specific dose (e.g., 10 J/cm²). Keep a set of plates in the dark as a "dark toxicity" control.

-

After irradiation, return the plates to the incubator for 24-48 hours.

-

Assess cell viability using the MTT assay (Protocol 3).

-

Cell Viability (MTT) Assay

-

Materials:

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

DMSO or solubilization buffer

-

Microplate reader

-

-

Protocol:

-

Following the post-PDT incubation period, add 10 µL of MTT solution to each well of the 96-well plate.[3]

-

Incubate the plate for 3-4 hours at 37°C until purple formazan crystals are visible.[3]

-

Carefully remove the medium and add 100 µL of DMSO to each well to dissolve the formazan crystals.

-

Gently shake the plate for 10 minutes to ensure complete dissolution.

-

Measure the absorbance at 570 nm using a microplate reader.

-

Calculate cell viability as a percentage of the untreated control.

-

Singlet Oxygen Detection Assay

-

Materials:

-

Singlet Oxygen Sensor Green (SOSG) reagent

-

This compound

-

Solvent (e.g., ethanol or a buffer compatible with the assay)

-

Fluorometer or fluorescence microscope

-

-

Protocol:

-

Prepare a solution of this compound at the desired concentration in the chosen solvent.

-

Add SOSG to the solution at a final concentration of 1-5 µM.[6]

-

Expose the solution to the light source used for PDT.

-

Measure the increase in fluorescence intensity at the appropriate excitation and emission wavelengths for SOSG (e.g., excitation ~488 nm, emission ~525 nm) at different time points during irradiation.[6]

-

A control sample containing SOSG but no this compound should be included to account for any photobleaching of the probe.

-

Western Blot Analysis for Signaling Pathways

-

Materials:

-

Cells treated with this compound PDT

-

Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors

-

Protein assay kit (e.g., BCA)

-

SDS-PAGE gels

-

PVDF membrane

-

Primary antibodies (e.g., anti-phospho-p38, anti-p38, anti-phospho-Akt, anti-Akt, anti-GAPDH)

-

HRP-conjugated secondary antibodies

-

Chemiluminescent substrate

-

Imaging system

-

-

Protocol:

-

After PDT treatment, lyse the cells and collect the protein extracts.

-

Determine the protein concentration of each sample.

-

Separate the proteins by SDS-PAGE and transfer them to a PVDF membrane.

-

Block the membrane with a suitable blocking buffer (e.g., 5% non-fat milk in TBST).

-

Incubate the membrane with primary antibodies overnight at 4°C.

-

Wash the membrane and incubate with HRP-conjugated secondary antibodies.

-

Detect the protein bands using a chemiluminescent substrate and an imaging system.

-

Quantify the band intensities and normalize to a loading control like GAPDH.

-

Mandatory Visualizations

Caption: Hypothesized signaling pathway of this compound PDT.

Caption: Experimental workflow for in vitro this compound PDT.

References

- 1. Photodynamic Therapy | Dana-Farber Cancer Institute [dana-farber.org]

- 2. Photodynamic Therapy to Treat Cancer - NCI [cancer.gov]

- 3. mdpi.com [mdpi.com]

- 4. Role of p38 MAP Kinase Signal Transduction in Solid Tumors - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Singlet oxygen detection in biological systems: Uses and limitations - PMC [pmc.ncbi.nlm.nih.gov]

4-Methylazulene as a Ligand in Organometallic Chemistry: Application Notes and Protocols

For Researchers, Scientists, and Drug Development Professionals

This document provides a comprehensive overview of 4-methylazulene as a ligand in organometallic chemistry. It includes detailed protocols for the synthesis of the ligand and its metal complexes, quantitative data on their properties, and potential applications, particularly in catalysis.

Introduction

Azulene, a non-benzenoid aromatic hydrocarbon, and its derivatives have garnered significant interest in organometallic chemistry due to their unique electronic properties and versatile coordination chemistry. This compound, a simple alkyl-substituted azulene, serves as an intriguing ligand that can engage with a variety of transition metals. Its distinct five- and seven-membered ring system allows for diverse bonding modes, influencing the electronic and steric environment of the metal center. This, in turn, can be harnessed to modulate the reactivity and catalytic activity of the resulting organometallic complexes.

Synthesis of this compound

A reliable and scalable synthesis of this compound is crucial for its utilization as a ligand. While various methods for the synthesis of the azulene core exist, a common strategy for alkylated azulenes involves the construction of the bicyclic system from appropriately substituted precursors. A general synthetic approach is outlined below.

Experimental Protocol: Synthesis of this compound (Adapted from general azulene syntheses)

This protocol is a generalized procedure and may require optimization.

Materials:

-

Appropriate cyclopentadiene and pyrylium salt precursors

-

Sodium ethoxide

-

Ethanol

-

Diethyl ether

-

Hexane

-

Silica gel for column chromatography

-

Standard laboratory glassware and equipment

Procedure:

-

Preparation of the fulvene intermediate: React the chosen cyclopentadiene derivative with a suitable ketone or aldehyde in the presence of a base like sodium ethoxide in ethanol.

-

Cycloaddition reaction: The purified fulvene is then reacted with a pyrylium salt in a suitable solvent. This step forms the azulene skeleton.

-